Ethyl 2,3-dioxocyclohexane-1-carboxylate

Organic synthesis Heterocycle construction Regioisomer comparison

Researchers requiring regioisomeric purity for α-dicarbonyl chemistry often face supply inconsistency. This compound solves that with verified 2,3-dioxo identity-critical for condensation with 1,2-diamines to form quinoxalines, a reaction inaccessible to 1,3-diketo regioisomers. - Enables selective enolate formation at mild pH (pKa ~8.33) for C-1 alkylation. - Ethyl ester balances organic-phase solubility with hydrolytic cleavability. - Sourced with batch-specific QC to exclude 2,6-dioxo regioisomer impurity.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B13297702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dioxocyclohexane-1-carboxylate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC(=O)C1=O
InChIInChI=1S/C9H12O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6H,2-5H2,1H3
InChIKeyVRDGDPBEEZEOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Dioxocyclohexane-1-Carboxylate Sourcing Guide


Ethyl 2,3-dioxocyclohexane-1-carboxylate (CAS 1564669-05-1, C₉H₁₂O₄, MW 184.19 g/mol) is an α-dicarbonyl (1,2-diketone) cyclohexane ester that occupies a distinct position within the dioxocyclohexanecarboxylate family . Unlike its 3,5-dioxo, 2,4-dioxo, or 2,6-dioxo regioisomers—which feature 1,3-diketone arrangements—this compound bears vicinal ketone groups at positions 2 and 3, conferring a fundamentally different electronic structure, tautomeric equilibrium, and chemical reactivity profile . Its predicted physicochemical properties include a pKa of 8.33 ± 0.20, boiling point of 280.9 ± 33.0°C, and density of 1.199 ± 0.06 g/cm³ . The compound is synthesized via reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine . This α-dicarbonyl motif is shared with only a small subset of commercially available cyclohexane-based building blocks, making regioisomeric identity—not merely the presence of two keto groups—the critical parameter for procurement decisions.

Reactivity Requirement

α-Dicarbonyl chemistry: vicinal 2,3-diketone enables quinoxaline/pyrazine condensation.

1,3-Diketo regioisomers cannot perform this transformation.

Regioisomer Identity

Confirm 2,3-dioxo substitution; distinct from 3,5-dioxo plant growth regulator intermediates.

Structural identity determines synthetic and biological utility.

Ester Selection

Ethyl ester provides intermediate lipophilicity (clogP ~0.5) and moderate hydrolytic stability.

Methyl ester may differ in membrane permeability and metabolic profile.

Why Regioisomeric Substitution Fails


Dioxocyclohexanecarboxylate esters share the molecular formula C₉H₁₂O₄, yet regioisomeric placement of the two carbonyl groups produces chemically and biologically non-interchangeable entities . The 2,3-dioxo isomer possesses an α-dicarbonyl (1,2-diketone) system; its ketone groups are vicinal and electronically coupled, enabling characteristic reactions—such as condensation with 1,2-diamines to form quinoxalines or pyrazines—that are chemically inaccessible to 1,3-diketo regioisomers (2,4-dioxo, 2,6-dioxo, 3,5-dioxo) . Furthermore, the 2,3-dioxo arrangement stabilizes a distinct enol tautomer that alters the compound's metal-chelating ability, hydrogen-bonding network, and nucleophilic/electrophilic character relative to its 1,3-diketo counterparts . Even among α-dicarbonyl cyclohexane esters, the ester alkyl group (ethyl vs. methyl) modulates lipophilicity, steric bulk, and hydrolytic stability. Substituting this compound with a regioisomeric dioxocyclohexane carboxylate or a mono-keto analog (e.g., ethyl 2-oxocyclohexane-1-carboxylate ) will produce a different reaction outcome in any application dependent on the specific electronic and steric environment of the 2,3-dione motif. The quantitative evidence below substantiates why procurement specifications must include both regioisomer identity and ester group identity.

Target Compound

Ethyl 2,3-Dioxo Isomer

Vicinal diketone with conjugated carbonyls; pKa ~8.3; enables chemoselective 1,2-diamine condensation.

Common Substitute

3,5-Dioxo or 2,4-Dioxo Regioisomers

1,3-Diketo systems with methylene-spaced carbonyls; pKa ~10-11; chemically non-interchangeable for α-dicarbonyl reactions.

Target Ester

Ethyl Ester

clogP ~0.5; ~2-5x slower enzymatic hydrolysis relative to methyl ester; higher lipophilicity supports membrane studies.

Closest Analog

Methyl Ester

clogP ~0.0; faster carboxylesterase cleavage; lower octanol-water partitioning may alter cell permeability and distribution.

Quantitative Differentiation Evidence


Carbonyl Reactivity: α-Dicarbonyl vs. 1,3-Diketo Architecture

Ethyl 2,3-dioxocyclohexane-1-carboxylate is the only commercially cataloged dioxocyclohexane carboxylate ethyl ester bearing a vicinal (1,2) diketone arrangement. Its nearest regioisomers—ethyl 3,5-dioxocyclohexane-1-carboxylate (CAS 27513-35-5), ethyl 2,4-dioxocyclohexane-1-carboxylate (CAS 77548-33-5), and ethyl 2,6-dioxocyclohexane-1-carboxylate (CAS 115215-91-3)—all contain 1,3-diketo systems where the carbonyl groups are separated by a methylene spacer . In the 2,3-dioxo isomer, the two carbonyls are directly conjugated, producing a UV absorption maximum bathochromically shifted relative to 1,3-diketo isomers (qualitative observation from α-dicarbonyl chromophore theory) [1]. This conjugation also lowers the pKa of the α-proton at position 1 (predicted pKa 8.33 ± 0.20 for the 2,3-dioxo isomer vs. ~10-11 typical for 1,3-diketone esters [1]), enabling enolate formation under milder basic conditions. The 2,3-dioxo arrangement permits chemoselective condensation with 1,2-diamines to generate quinoxaline- or pyrazine-fused cyclohexane systems—a transformation for which 1,3-diketo regioisomers are not competent substrates [1].

Carbonyl Reactivity
Class-level inference
Target: 2,3-dioxo (vicinal, pKa ~8.33, YES quinoxaline). Comparator: 3,5/2,4/2,6-dioxo (1,3-diketo, pKa ~10-11, NO quinoxaline).
Supports regioisomer-specific synthetic pathway fit.
pKa difference ~1.7-2.7 units; qualitative reactivity divergence.
Organic synthesis Heterocycle construction Regioisomer comparison

Ethyl vs. Methyl Ester: Hydrolytic Stability and Lipophilicity

The ethyl ester of 2,3-dioxocyclohexane-1-carboxylic acid (MW 184.19) differs from its closest ester analog, methyl 2,3-dioxocyclohexane-1-carboxylate (MW 170.16, CAS 1564783-15-8) , in both calculated lipophilicity (clogP) and enzymatic hydrolysis rate. Based on fragment-based calculations (KOWWIN v1.68), the ethyl ester exhibits an estimated clogP approximately 0.5 log units higher than the methyl ester (ethyl: ~0.5; methyl: ~0.0) [1]. This translates to an approximately 3.2-fold higher octanol-water partition coefficient, which can significantly affect membrane permeability and tissue distribution if the compound is used as a prodrug precursor or cell-permeable probe. Additionally, carboxylesterase-mediated hydrolysis rates for ethyl esters are generally 2- to 5-fold slower than for the corresponding methyl esters in human liver microsome assays, as established across diverse ester substrate series [2]. The commercial ethyl ester is supplied at ≥95% purity , with the methyl ester analog similarly available at ≥95% .

Ester Lipophilicity
Cross-study comparable
ΔclogP ≈ +0.5 (ethyl vs. methyl). ~3.2× higher octanol-water partition. Hydrolysis rate ~2-5× slower.
Supports cell-permeability and metabolic stability context review.
Estimated via KOWWIN fragment method; class-level CES1 data.
Medicinal chemistry Prodrug design Ester pharmacokinetics

Physicochemical Profile vs. 3,5-Dioxo Regioisomer

The predicted physicochemical properties of ethyl 2,3-dioxocyclohexane-1-carboxylate differ measurably from the more commonly stocked 3,5-dioxo regioisomer (CAS 27513-35-5), which is a key intermediate in plant growth regulator synthesis . Predicted data (ACD/Labs Percepta) show the 2,3-dioxo isomer has a lower predicted pKa (8.33 ± 0.20) compared to the 3,5-dioxo isomer (estimated pKa ~10.1 ± 0.30) , reflecting the electron-withdrawing effect of the adjacent carbonyl on the α-proton. This pKa difference of ~1.8 log units means the 2,3-dioxo isomer is approximately 60 times more acidic at the α-position, enabling selective deprotonation and alkylation under milder conditions. The predicted boiling point of the 2,3-dioxo isomer (280.9 ± 33.0°C) is comparable to that reported for the 3,5-dioxo isomer (~282°C predicted for the methyl ester variant), but differences in melting point and chromatographic retention behavior are expected between the regioisomers due to differences in dipole moment and hydrogen-bonding capability . The commercial 2,3-dioxo isomer is supplied as a liquid or low-melting solid (purity ≥95%) , while the 3,5-dioxo isomer is typically supplied as a pale brown solid .

Physicochemical Profile
Cross-study comparable
2,3-dioxo: pKa 8.33 ± 0.20, liquid/solid. 3,5-dioxo: pKa ~10.1, pale brown solid. ΔpKa ≈ -1.8 (60× more acidic).
Supports milder enolate alkylation conditions for the 2,3-isomer.
Predicted properties; experimental confirmation may refine values.
Physicochemical profiling Separation science Analytical method development

Biological Target Profile: Lipoxygenase Inhibition vs. Agrochemical Activity

The 2,3-dioxocyclohexane-1-carboxylate scaffold has been associated with a biological activity profile distinct from the plant growth regulatory activity of the 3,5-dioxo regioisomer. Specifically, ethyl 2,3-dioxocyclohexane-1-carboxylate has been reported as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. The compound additionally exhibits activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, suggesting potential applications in anticancer research and skin disease models [2]. The compound also demonstrates antioxidant activity in fats and oils [1]. In contrast, the 3,5-dioxo regioisomer (CAS 27513-35-5) is primarily characterized as a synthetic precursor to plant growth retardants (e.g., prohexadione, trinexapac-ethyl) that act by inhibiting gibberellin biosynthesis . This divergence in biological target engagement—mammalian LOX inhibition and cell differentiation for the 2,3-dioxo isomer vs. plant gibberellin pathway inhibition for the 3,5-dioxo isomer—represents a qualitative differentiation critical for application-specific procurement. Note: Quantitative IC₅₀ data for the target compound against specific LOX isoforms are available in the ChEMBL database but require careful verification against compound identity; the dihydroorotase inhibition IC₅₀ of 1.00E+6 nM (1 mM) has been reported but does not constitute high-potency inhibition [3].

Biological Target Profile
Cross-study comparable
2,3-dioxo scaffold: reported LOX inhibitor, cell differentiation context. 3,5-dioxo: plant gibberellin pathway intermediate. Dihydroorotase IC₅₀ = 1 mM.
Supports distinct mammalian vs. agrochemical research model context.
No head-to-head study; low potency at dihydroorotase; verify identity for LOX claims.
Pharmacology Lipoxygenase inhibition Cancer cell differentiation

Synthetic Route Divergence and Regioisomeric Impurity Profiles

Ethyl 2,3-dioxocyclohexane-1-carboxylate is synthesized via O-acylation of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine or sodium hydride, yielding the 2,3-dioxo (vinylogous ester) tautomer as the kinetic product . The InChIKey ODTIRFKASKDBMG and SMILES CCOC(=O)C1C(=O)CCCC1=O identify the predominant tautomeric form . In contrast, C-acylation of cyclohexane-1,3-dione under different conditions (e.g., stronger base, different electrophile) can yield the 2,6-dioxo isomer (CAS 115215-91-3), and the 3,5-dioxo isomer (CAS 27513-35-5) is typically accessed via a distinct Dieckmann condensation route rather than from cyclohexane-1,3-dione directly [1]. This synthetic divergence has practical procurement implications: the commercial 2,3-dioxo product at ≥95% purity may contain trace amounts of the 2,6-dioxo isomer as the most likely regioisomeric impurity if the synthetic route involves cyclohexane-1,3-dione as the starting material, whereas the 3,5-dioxo isomer would not be a contaminant from this route . Users requiring isomerically pure material for applications where trace 2,6-dioxo contamination could confound results (e.g., structure-activity relationship studies, crystallography) should verify isomer identity by NMR or HPLC against authentic 2,6-dioxo standard.

Synthetic Impurity Profile
Class-level inference
Route: cyclohexane-1,3-dione + ethyl chloroformate. Impurity risk: trace 2,6-dioxo isomer. 3,5-dioxo not a contaminant from this route.
Supports analytical method development for regioisomeric purity.
Verify by NMR/HPLC against authentic 2,6-dioxo standard if critical.
Synthetic methodology Regioselective acylation Process chemistry

Optimal Application Scenarios


Heterocycle Synthesis via α-Dicarbonyl Condensation

The vicinal (2,3) diketone arrangement of ethyl 2,3-dioxocyclohexane-1-carboxylate enables condensation with aromatic or aliphatic 1,2-diamines to generate quinoxaline- or pyrazine-fused cyclohexane systems, a transformation that 1,3-diketo regioisomers cannot perform [1]. This reactivity is directly attributable to the α-dicarbonyl motif established in Section 3, Evidence Item 1. The ethyl ester group provides adequate lipophilicity for organic-phase reactions while remaining cleavable under standard hydrolysis conditions if the free carboxylic acid is required for further derivatization. Researchers synthesizing nitrogen-containing heterocyclic libraries or exploring quinoxaline-based bioactive scaffolds should select this specific regioisomer over any 1,3-diketo dioxocyclohexane carboxylate.

Lipoxygenase Modulation and Cell Differentiation Studies

Based on the biological target engagement profile differentiating the 2,3-dioxo scaffold from the agrochemical-oriented 3,5-dioxo regioisomer (Section 3, Evidence Item 4), this compound is suited for preclinical research exploring lipoxygenase-mediated inflammatory pathways, arachidonic acid cascade modulation, and cell differentiation induction [2]. Its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation makes it a relevant tool compound for leukemia, psoriasis, or skin biology research programs [3]. The ethyl ester's moderate lipophilicity (clogP ~0.5, established in Section 3, Evidence Item 2) supports cell membrane permeability, while carboxylesterase-mediated hydrolysis can release the free carboxylic acid intracellularly [4].

Selective α-Position Functionalization

The lower predicted pKa of 8.33 for the α-proton in the 2,3-dioxo isomer, compared to ~10.1 for the 3,5-dioxo regioisomer (Section 3, Evidence Item 3), enables selective enolate formation at the position adjacent to the ester under mildly basic conditions . This allows chemists to perform alkylation, Michael addition, or aldol reactions at the α-position without requiring strong bases that might promote undesired side reactions (e.g., ester hydrolysis, ring opening, or dimerization). Synthetic chemists developing routes to 1-substituted-2,3-dioxocyclohexane derivatives should preferentially procure the 2,3-dioxo isomer to exploit this kinetic advantage in enolate chemistry.

Regioisomeric Purity Testing in Pharmaceutical Supply Chains

The synthetic route to ethyl 2,3-dioxocyclohexane-1-carboxylate from cyclohexane-1,3-dione generates a product that may contain trace amounts of the 2,6-dioxo regioisomer as the most probable impurity (Section 3, Evidence Item 5) . Analytical laboratories tasked with developing HPLC, GC, or NMR methods for regioisomeric purity determination can use the distinct predicted chromatographic retention and spectroscopic signatures of the 2,3-dioxo and 2,6-dioxo isomers as the basis for method validation. This is particularly relevant for pharmaceutical intermediate quality control where regioisomeric purity specifications may be required by regulatory authorities.

Application
Selection Property
Validation Focus
Heterocycle Synthesis
α-Dicarbonyl reactivity; 2,3-dione motif
Quinoxaline/pyrazine formation with 1,2-diamines
Cell Differentiation Studies
Reported LOX pathway modulation context
Monocyte differentiation endpoint review; verify compound identity
Selective α-Functionalization
Lower predicted α-proton pKa (8.33)
Mild enolate alkylation conditions; avoid strong bases
Regioisomeric Purity Testing
Synthetic route-specific impurity context
2,6-Dioxo isomer detection via HPLC/NMR method validation
Quote Request

Request a Quote for Ethyl 2,3-dioxocyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.